REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:32](=[O:47])[NH:33][C:34]2([C:37]3[CH:42]=[CH:41][C:40]([C:43]([O:45][CH3:46])=[O:44])=[CH:39][CH:38]=3)[CH2:36][CH2:35]2)[C:5]([N:8]2[CH2:11][CH:10]([O:12][C:13]3[CH:14]=[C:15]([N:19]4[CH2:24][CH2:23][N:22](C(OC(C)(C)C)=O)[CH2:21][CH2:20]4)[CH:16]=[CH:17][CH:18]=3)[CH2:9]2)=[N:6][CH:7]=1.FC(F)(F)C(O)=O.ClCCl>ClCCl>[Cl:1][C:2]1[CH:7]=[N:6][C:5]([N:8]2[CH2:11][CH:10]([O:12][C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([N:19]4[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]4)[CH:14]=3)[CH2:9]2)=[C:4]([CH:3]=1)[C:32]([NH:33][C:34]1([C:37]2[CH:42]=[CH:41][C:40]([C:43]([O:45][CH3:46])=[O:44])=[CH:39][CH:38]=2)[CH2:36][CH2:35]1)=[O:47] |f:1.2|
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1)N1CC(C1)OC=1C=C(C=CC1)N1CCN(CC1)C(=O)OC(C)(C)C)C(NC1(CC1)C1=CC=C(C=C1)C(=O)OC)=O
|
Name
|
trifluoroacetic acid dichloromethane
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a residue that
|
Type
|
CUSTOM
|
Details
|
Ammonia fractions after solvent evaporation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC(=C(C(=O)NC2(CC2)C2=CC=C(C(=O)OC)C=C2)C1)N1CC(C1)OC1=CC(=CC=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |